Queen Bee Acid
Overview
Description
Queen Bee Acid, also known as 10-Hydroxy-2-decenoic acid, is a medium-chain α, β-unsaturated carboxylic acid with a terminal hydroxyl group. This compound is primarily found in royal jelly, a secretion produced by honeybees. It is known for its various physiological activities, including antibacterial, antioxidative, anti-inflammatory, immune regulation, and antitumor effects .
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Traditional methods for synthesizing 10-Hydroxy-2-decenoic acid include Wittig reagent synthesis, ozonation, bromination elimination, Knoevenagel condensation, and growing carbon chain synthesis. These methods, however, often involve complex operations and can lead to environmental pollution.
Biosynthesis: A more environmentally friendly approach involves the use of decanoic acid as a substrate in a two-step whole-cell catalytic process.
Industrial Production Methods:
Physical Extraction: The compound can be extracted from royal jelly using physical adsorption or organic solvent treatment. this method is associated with high production costs and limited scalability.
Biocatalysis: This method is highly selective and environmentally friendly.
Types of Reactions:
Oxidation: 10-Hydroxy-2-decenoic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products:
Oxidized Derivatives: These include various carboxylic acids and aldehydes.
Reduced Derivatives: These include saturated fatty acids.
Substituted Products: These include halogenated and other substituted derivatives.
Scientific Research Applications
10-Hydroxy-2-decenoic acid has a wide range of applications in various fields:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound has been shown to modulate gut microbiota and enhance glucose metabolism.
Medicine: It exhibits potential anti-tumor, anti-inflammatory, and immunomodulatory activities.
Industry: It is used in the production of cosmetics and health supplements due to its beneficial properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antibacterial Activity: It compromises the integrity of bacterial cell membranes, leading to leakage of cellular contents and eventual cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates immune responses.
Antitumor Activity: It induces apoptosis in cancer cells and inhibits tumor growth.
Metabolic Regulation: It enhances glucose metabolism via the PI3K/AKT signaling pathway.
Comparison with Similar Compounds
10-Hydroxydecanoic Acid: Another fatty acid found in royal jelly with similar biological activities.
2-Decenedioic Acid: A related compound with different functional groups and properties.
Uniqueness: 10-Hydroxy-2-decenoic acid is unique due to its terminal hydroxyl group and α, β-unsaturated structure, which confer specific biological activities not found in other similar compounds .
Properties
IUPAC Name |
10-hydroxydec-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBZHVUGQROELI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CC(=O)O)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997870 | |
Record name | 10-Hydroxydec-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765-01-5 | |
Record name | 10-Hydroxy-2-decenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Hydroxy-2-decenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Hydroxydec-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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